molecular formula C6H7ClN2O B1587467 2-Chloro-4-ethoxy-pyrimidine CAS No. 83774-09-8

2-Chloro-4-ethoxy-pyrimidine

Cat. No. B1587467
CAS RN: 83774-09-8
M. Wt: 158.58 g/mol
InChI Key: PXTBPZQWBZWDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-ethoxy-pyrimidine is a chemical compound used for research and development . It undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .


Synthesis Analysis

The synthesis of pyrimidines, including this compound, has been extensively studied. For instance, 4,6-Dichloro-2-(methylthio)pyrimidine reacts with EtONa in EtOH, at ca. 20 °C, for 2 h, to give exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The exact molecular structure of this compound would require more specific data or computational chemistry analysis.


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it undergoes a palladium-catalyzed Hiyama cross-coupling reaction with organosilanes . It can also participate in Suzuki–Miyaura coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the retrieved papers. For detailed information, one would typically refer to material safety data sheets or similar resources .

Scientific Research Applications

Synthesis of Antiviral Compounds

2-Chloro-4-ethoxy-pyrimidine has been used in the synthesis of antiviral compounds. In a study, pyrimidines substituted at position 5 showed significant inhibition of retrovirus replication in cell culture. This includes derivatives like 2,4-diamino-5-methyl-6-[2-(phosphonomethoxy)ethoxy]pyrimidine, which were notably inhibitory to human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).

Development of Antibacterial Agents

This compound derivatives have been explored for their antibacterial properties. A study discussed the synthesis of pyrrolo[2,3-b]pyridines and pyrido[2′,3′:5,4]pyrrolo[2,3-d]pyrimidines using this compound as a building block, some of which were screened as antibacterial agents (Abdel-Mohsen & Geies, 2009).

Synthesis of Anticancer Agents

The compound has been utilized in the synthesis of potential anticancer agents. For instance, a study described the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, a key intermediate in the development of small molecule anticancer drugs (Kou & Yang, 2022).

Herbicidal Activity

This compound derivatives have been investigated for their herbicidal activities. A study synthesized 2-chloro-4-(4-methyl phenylsulfonylamino) pyrimidine and found it to exhibit good activities against certain plants (Gong-chun, 2011).

Antioxidant Properties

A study focused on the synthesis and evaluation of pyrimidine derivatives for antioxidant activities. They synthesized novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, which showed promising antioxidant activities in various in vitro assays (Rani et al., 2012).

Crystal Structure and Chemical Interaction Studies

This compound derivatives have also been used in studies focusing on crystal structure and chemical interactions. For example, the crystal structures of various pyrimidine derivatives were analyzed, which is crucial for understanding their potential applications in pharmaceuticals and materials science (Ma et al., 2018).

Safety and Hazards

When handling 2-Chloro-4-ethoxy-pyrimidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body .

Mode of Action

2-Chloro-4-ethoxy-pyrimidine is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the interaction of this compound with a palladium catalyst. The palladium undergoes oxidative addition with the this compound, forming a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key step in various biochemical pathways. This reaction is crucial for the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry .

Result of Action

The suzuki–miyaura cross-coupling reaction, in which this compound participates, is known to result in the formation of new carbon–carbon bonds . These bonds can significantly alter the structure and function of molecules, leading to various downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, such as the presence of a palladium catalyst . Additionally, factors such as temperature, pH, and the presence of other chemicals can also influence the reaction.

properties

IUPAC Name

2-chloro-4-ethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-10-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTBPZQWBZWDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406132
Record name 2-chloro-4-ethoxy-pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83774-09-8
Record name 2-chloro-4-ethoxy-pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-ethoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2,4-dichloropyrimidine (20 g, 0.13 mmol) in 240 mL of anhydrous EtOH was added slowly 1M NaOEt in EtOH over 2 hrs at −3° C. under nitrogen atmosphere. The resulting mixture was stirred at room temperature for 1 hour. The organic solvent was evaporated in vacuo and the residue was partioned between water and Et2O. The aqueous phase was extracted with Et2O and the combined organic phases were washed with brine, dried over Na2SO4, filtered, and concentrated to give the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2,4-dichloropyrimidine (Aldrich, 10.0 g, 67.12 mmol) in abs. EtOH (120 mL) at -3° C. under nitrogen atmosphere was slowly added (over 2 hours) 1M NaOEt/EtOH (68 mL, 68 mmol) and the resulting mixture stirred for 1 hour. Solvent was evaporated in vacuo and the residue partitioned between H2O and Et2O. The aqueous phase was extracted with Et2O and the combined organic phase was washed with brine, dried (Na2SO4) and evaporated (water aspirator pump, 35° C.). The resulting residue was filtered and washed with petroleum ether to provide the desired product (8.05 g, 75%) as a yellowish solid: mp 30-31° C. (lit. 35° C.); 1H NMR (CDCl3): δ 1.40 (t, J=7.2 Hz, 3H), 4.44 (quartet, J=7.2 Hz, 2H), 6.62 (d, J=5.7 Hz, 1H), 8.27 (d, J=5.7 Hz, 1H); MS m/z 161 (M+3, 34%), 159 (M+1, 100%). Anal. Calcd. for C6H7ClN2O: C, 45.44; H, 4.45; N, 17.66; Cl, 22.36. Found: C, 45.32; H, 4.41; N, 17.60; Cl, 22.43.
Quantity
10 g
Type
reactant
Reaction Step One
Name
NaOEt EtOH
Quantity
68 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-ethoxy-pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-ethoxy-pyrimidine
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-ethoxy-pyrimidine
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-ethoxy-pyrimidine
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-ethoxy-pyrimidine
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-ethoxy-pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.